molecular formula C7H12BrN3S B3150393 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide CAS No. 688020-78-2

5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

Cat. No. B3150393
CAS RN: 688020-78-2
M. Wt: 250.16 g/mol
InChI Key: UIMPFLCYHPAILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine hydrobromide is a research chemical . Its molecular formula is C7H12ClN3S and it has a molecular weight of 205.71 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is prepared by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H . This indicates that the compound contains a thiazolo[4,5-d]azepin ring system, which is tetrahydrogenated.

Scientific Research Applications

Behavioral Pharmacology

The selective 5-hydroxytryptamine (HT)1B antagonist (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), functioning as a 5-HT1B antagonist, demonstrates the anxiolytic and antidepressant potential. Anxiolytic activity was shown across several animal models, and antidepressant efficacy was evident in various paradigms, suggesting utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).

High Energy Density Materials

High-nitrogen containing azine energetic materials have emerged as a focal point in energy materials research. Applications in propellants, mixed explosives, and gas generators show the potential of azine energetic compounds to enhance burning rates, reduce sensitivity, improve detonation performance, and increase gas content, pointing towards broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Heterocyclic Compounds in Medicine

Seven-membered heterocyclic Azepine and its derivatives possess significant pharmacological and therapeutic implications. The review explores fifty years of literature on synthesis, reactions, and biological properties, highlighting the need for further exploration in biological applications due to their potential scope for research (Kaur et al., 2021).

Thiazole Derivatives in Drug Discovery

Azepane-based compounds, including those with a thiazole moiety, have shown a variety of pharmacological properties, leading to the FDA approval of more than 20 azepane-based drugs for treating diverse diseases. This review emphasizes the therapeutic applications of azepane-based compounds in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others, highlighting their structural diversity and potential in new therapeutic agent discovery (Zha et al., 2019).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPFLCYHPAILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

Synthesis routes and methods

Procedure details

1.44 g thiourea was added to 4 g 5-bromo-azepan-4-one hydrobromide in 50 mL ethanol and stirred 3 h at 80° C. and over the weekend at RT. The precipitate was filtered and dried to yield 3.8 g of the product.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.